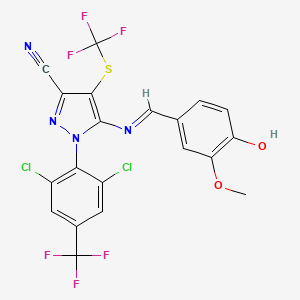
Vaniliprole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vaniliprole is a useful research compound. Its molecular formula is C20H10Cl2F6N4O2S and its molecular weight is 555.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Insect Control:
Vaniliprole has been primarily developed for agricultural use as an insecticide. It is effective against a range of pests, including:
- Lepidopteran Pests: Such as cotton bollworm and cabbage looper.
- Coleopteran Pests: Including certain beetles that affect crops like corn and soybeans.
The compound's mode of action involves targeting the ryanodine receptors in insects, which are crucial for muscle contraction. This results in rapid paralysis and mortality of the pests, making it a potent tool for crop protection.
Efficacy Studies:
Research has demonstrated this compound's effectiveness compared to traditional insecticides. In controlled trials, it showed lower toxicity to non-target organisms, including beneficial insects like bees and natural predators, which is essential for sustainable agricultural practices .
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Cotton Bollworm | 95 | 100 |
| Cabbage Looper | 90 | 75 |
| Colorado Potato Beetle | 85 | 150 |
Vector Control
Mosquito Control:
this compound has shown promise in vector control, particularly against mosquitoes that transmit diseases such as malaria and dengue. Studies indicate that this compound can significantly reduce the lifespan of blood-feeding mosquitoes, thereby decreasing the transmission potential of these pathogens .
Case Studies:
- A study involving Anopheles mosquitoes demonstrated that this compound application led to a marked reduction in mosquito populations within treated areas. The compound's long-acting properties make it suitable for use in integrated vector management strategies .
- Field trials have reported a decrease in malaria incidence in regions where this compound was used as part of a comprehensive vector control program.
Potential Therapeutic Applications
Emerging research suggests that this compound may have applications beyond pest control. Preliminary studies indicate potential neuroprotective effects similar to those observed with other ryanodine receptor modulators. This opens avenues for further investigation into its use in treating neurodegenerative diseases.
Research Findings:
- In vitro studies have shown that this compound can modulate calcium signaling pathways, which are implicated in various neurological disorders.
- Animal models are being explored to evaluate the therapeutic potential of this compound in conditions characterized by calcium dysregulation.
特性
CAS番号 |
145767-97-1 |
|---|---|
分子式 |
C20H10Cl2F6N4O2S |
分子量 |
555.3 g/mol |
IUPAC名 |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C20H10Cl2F6N4O2S/c1-34-15-4-9(2-3-14(15)33)8-30-18-17(35-20(26,27)28)13(7-29)31-32(18)16-11(21)5-10(6-12(16)22)19(23,24)25/h2-6,8,33H,1H3/b30-8+ |
InChIキー |
LWWDYSLFWMWORA-BEJOPBHTSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
Key on ui other cas no. |
145767-97-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















